

An In-depth Technical Guide to Ethyl 2,5-Pyridinedicarboxylate and its Derivatives

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Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,5-pyridinedicarboxylate, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

Ethyl 2,5-pyridinedicarboxylate is a diester derivative of pyridine-2,5-dicarboxylic acid. It is a key synthetic intermediate used in the development of a variety of functional molecules.

Table 1: Chemical Identifiers and Synonyms

Property	Value
IUPAC Name	Diethyl pyridine-2,5-dicarboxylate
Synonyms	Diethyl isocinchomeronate, Isocinchomeric acid diethyl ester, Pyridine-2,5-dicarboxylic acid diethyl ester, 2,5-Pyridinedicarboxylic acid diethyl ester
CAS Number	5552-44-3
Molecular Formula	C ₁₁ H ₁₃ NO ₄
Molecular Weight	223.23 g/mol
Physical Form	White to gray to brown powder or crystals

Synthesis of Ethyl 2,5-Pyridinedicarboxylate

The most common and established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of pyridine-2,5-dicarboxylic acid.[\[1\]](#)

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate from 2,5-pyridinedicarboxylic acid and ethanol using an acid catalyst.

Materials:

- 2,5-Pyridinedicarboxylic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Benzene
- Sodium Bicarbonate (NaHCO₃)
- Ethyl Acetate (EtOAc)

- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel
- Hexane
- Diethyl Ether (Et_2O)

Procedure:

- Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.
- Over a period of 1.5 hours, slowly add 100 mL of concentrated sulfuric acid to the suspension. The solid will gradually dissolve.
- Reflux the resulting brown reaction mixture for 16 hours.[\[2\]](#)
- Add 200 mL of benzene to the mixture.
- Remove the benzene/ethanol/water azeotrope at a rate of 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume.
- After 5 hours, pour the reaction mixture into 30 L of ice-water.
- Neutralize the mixture by adding solid sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product as a yellow solid.[\[2\]](#)
- Purify the crude solid using silica gel chromatography (eluting with 25% and then 50% diethyl ether in hexane) to obtain the pure diethyl 2,5-pyridinedicarboxylate.[\[2\]](#)
- Recrystallize the purified solid from diethyl ether/hexane to obtain pale yellow crystals.[\[2\]](#)

Biological and Medicinal Relevance

While ethyl 2,5-pyridinedicarboxylate itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. Furthermore, its parent compound, 2,5-pyridinedicarboxylic acid, is a known inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.^{[3][4]} This suggests that ethyl 2,5-pyridinedicarboxylate could act as a prodrug, being hydrolyzed in vivo to the active dicarboxylic acid.

Anti-Trypanosomatid Activity of Derivatives

A study exploring new pyridine-2,5-dicarboxylate esters bearing fragments from natural products demonstrated their potential as anti-trypanosomatid agents against *Trypanosoma cruzi*, the causative agent of Chagas disease. The following table summarizes the in vitro activity of some of these derivatives.

Table 2: Anti-Trypanosomatid Activity of Pyridine-2,5-Dicarboxylate Derivatives

Compound	R ¹	R ²	IC ₅₀ (μM) vs. T. cruzi NINOA	IC ₅₀ (μM) vs. T. cruzi M379
3a	Phenyl	Ethyl	42.44	>100
4a	Phenyl	Benzyl	56.58	>100
5a	Phenyl	p-Methylbenzyl	>100	>100
4b	4-Fluorophenyl	Benzyl	39.03	28.32
8c	4-Methoxyphenyl	Menthyl	47.78	42.11

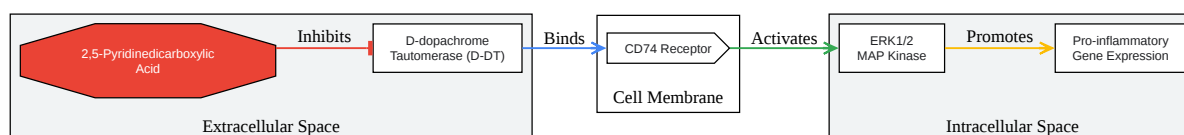
Data extracted from a study on novel pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.

Inhibition of D-dopachrome Tautomerase (D-DT) Signaling

The parent diacid, 2,5-pyridinedicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).^{[3][4]} D-DT is a cytokine that, like macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74, leading

to the activation of downstream pro-inflammatory signaling pathways, including the ERK1/2 MAP kinase pathway.[5][6] By inhibiting D-DT, 2,5-pyridinedicarboxylic acid can block the activation of CD74 and subsequent inflammatory responses.

The following diagram illustrates the signaling pathway initiated by D-DT binding to its receptor CD74 and the point of inhibition by 2,5-pyridinedicarboxylic acid.



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Caption: D-DT/CD74 signaling pathway and inhibition.

This pathway highlights a potential therapeutic strategy where ethyl 2,5-pyridinedicarboxylate could serve as a prodrug, delivering the active inhibitor, 2,5-pyridinedicarboxylic acid, to sites of inflammation.

Applications in Materials Science

Beyond its biological relevance, diethyl 2,5-pyridinedicarboxylate and its parent diacid are valuable building blocks in materials science. Pyridine-2,5-dicarboxylic acid is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs).[1] These porous materials have potential applications in gas storage and separation. Furthermore, polymers derived from 2,5-diethyl pyridinedicarboxylate are being explored as bio-based alternatives to traditional plastics due to their comparable thermal properties.[1]

Conclusion

Ethyl 2,5-pyridinedicarboxylate is a versatile chemical scaffold with significant potential for researchers in drug discovery and materials science. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the

development of novel therapeutics. The inhibitory action of its parent diacid on the D-DT/CD74 signaling pathway presents a compelling avenue for the design of new anti-inflammatory agents. Further investigation into the direct biological effects of ethyl 2,5-pyridinedicarboxylate and the development of new derivatives are warranted to fully exploit its therapeutic and material science potential.

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